2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Description

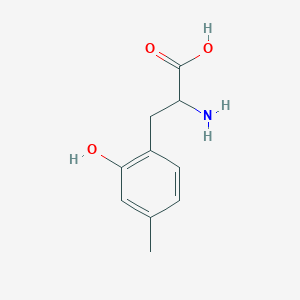

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a non-proteinogenic α-amino acid featuring a propanoic acid backbone with an amino group at position 2 and a substituted phenyl ring at position 2. The phenyl substituents include a hydroxyl group at position 2 and a methyl group at position 3.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |

InChI Key |

LYZUELBLUFTYAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-methylbenzaldehyde and glycine in the presence of a catalyst. The reaction is carried out in an aqueous medium at a specific pH to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-3-(2-oxo-4-methylphenyl)propanoic acid.

Reduction: Formation of 2-amino-3-(2-hydroxy-4-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular data, and biological activities:

Key Comparative Insights

Substituent Position and Bioactivity

- For example, 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid () has enhanced polarity compared to the target compound due to the electron-withdrawing fluorine atom. In contrast, the diiodo-substituted analog () exhibits steric hindrance and reduced bioavailability.

- Methyl Groups: The 4-methyl group in the target compound likely increases lipophilicity, similar to the backbone methyl in (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (), which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, commonly known as a derivative of tyrosine, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antioxidant applications. This compound's structural properties suggest it may interact with various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a hydroxyl group and an amino group that play crucial roles in its biological activity. The presence of the 2-hydroxy-4-methylphenyl moiety enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated various derivatives for their cytotoxic effects on A549 lung cancer cells. The results showed that certain compounds could reduce cell viability by up to 50%, demonstrating potential as chemotherapeutic agents. For instance, compound 20, which includes a 2-furyl substituent, significantly reduced A549 cell viability to 17.2% compared to untreated controls (p = 0.0011) .

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Compound 20 | 17.2 | 0.0011 |

| Compound 21 | 34.2 | 0.0206 |

These findings suggest that the incorporation of specific substituents can enhance the anticancer activity of the base compound.

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated promising antioxidant activity. In DPPH radical scavenging assays, several derivatives exhibited significant reducing capabilities, comparable to established antioxidants like ascorbic acid . The antioxidant properties are critical for mitigating oxidative stress in cells, which is linked to various diseases, including cancer.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | Highest |

| Compound 17 | Moderate |

| Compound 19 | High |

The mechanism through which these compounds exert their biological effects appears to be multifaceted:

- Cytotoxicity : The compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.

- Antioxidative Mechanisms : By scavenging free radicals, these compounds can protect cells from oxidative damage, potentially enhancing the efficacy of other therapeutic agents.

Case Studies

In a recent clinical study, derivatives of this compound were administered to patients with non-small cell lung cancer (NSCLC). The results indicated a marked improvement in tumor reduction when combined with traditional chemotherapeutics like doxorubicin and cisplatin . This combination therapy approach highlights the potential for these compounds to serve as adjuncts in cancer treatment protocols.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or Strecker synthesis, using protective groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions. For example, analogous propanoic acid derivatives are synthesized via Friedel-Crafts alkylation followed by hydrolysis . Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification via recrystallization or column chromatography. Adjust pH to stabilize the phenolic hydroxyl group during synthesis .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via H and C NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm and α-amino protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., m/z 181.1885 for [M+H]) with theoretical values .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm, referencing retention times against known standards .

Advanced Research Questions

Q. What experimental methods are used to study ion-binding thermodynamics of this amino acid?

- Methodological Answer : Employ Collision-Induced Dissociation Calorimetry (CIDC) to measure enthalpy changes () during ion clustering. For example, sodium ion (Na) affinity can be determined via mass spectrometry, with values around 201 kJ/mol for similar amino acids . Competitive binding assays with divalent cations (e.g., Ca) can further elucidate selectivity.

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and optimal solvents. For instance, reaction path search methods combined with experimental feedback loops (e.g., ICReDD’s approach) reduce trial-and-error by narrowing conditions like temperature (e.g., 22–85°C) and catalyst loadings .

Q. What strategies are effective for impurity profiling during pharmaceutical development?

- Methodological Answer : Leverage HPLC-MS/MS with orthogonal separation modes (e.g., reverse-phase and ion-pair chromatography) to detect byproducts. Reference standards for common impurities (e.g., 2-(4-ethylphenyl)-propanoic acid) can identify structural analogs . Accelerated stability studies (40°C/75% RH for 6 months) coupled with mass balance analysis quantify degradation products .

Q. How do substituent modifications (e.g., fluorine or methoxy groups) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs like 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid . Evaluate enzyme inhibition (e.g., tyrosine hydroxylase) via kinetic assays (IC values) or cellular models (e.g., oxidative stress using APF/HPF probes ). Compare logP values (calculated via ChemDraw) to correlate hydrophobicity with membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.